2-(benzylamino)-N-methyl-5-nitro-N-phenylbenzamide
Overview
Description
2-(benzylamino)-N-methyl-5-nitro-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylamino group, a nitro group, and a phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-methyl-5-nitro-N-phenylbenzamide typically involves a multi-step process. One common method starts with the nitration of a suitable benzamide precursor to introduce the nitro group. This is followed by the introduction of the benzylamino group through a nucleophilic substitution reaction. The final step involves the methylation of the amine group to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Key steps include the careful control of reaction temperatures, the use of appropriate solvents, and the purification of intermediates to avoid impurities.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-methyl-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(benzylamino)-N-methyl-5-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-methyl-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylamino group can form hydrogen bonds with target proteins, affecting their function. The overall effect of the compound depends on the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-N-methylbenzamide: Lacks the nitro group, which affects its reactivity and biological activity.
N-methyl-5-nitro-N-phenylbenzamide: Lacks the benzylamino group, which influences its interaction with molecular targets.
2-(benzylamino)-5-nitrobenzamide: Lacks the N-methyl group, which impacts its solubility and pharmacokinetic properties.
Uniqueness
2-(benzylamino)-N-methyl-5-nitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(benzylamino)-N-methyl-5-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-23(17-10-6-3-7-11-17)21(25)19-14-18(24(26)27)12-13-20(19)22-15-16-8-4-2-5-9-16/h2-14,22H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFLOXKYJMUGFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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